BenchChemオンラインストアへようこそ!

(S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid

Peptide Synthesis Fmoc Protection Process Chemistry

(S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid (CAS 222842-90-2), also known as 4-(tert-butoxycarbonylmethyl)-L-phenylalanine or H-L-Phe(4-CH₂COOtBu)-OH, is a non-proteinogenic L-phenylalanine derivative bearing a tert-butyl ester-protected carboxymethyl group at the para position of the phenyl ring. With molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.34 g/mol, this compound serves as a key synthetic intermediate for constructing phosphotyrosyl (pTyr) mimetic-containing peptides directed at SH2 domains and protein-tyrosine phosphatases in signal transduction research.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
Cat. No. B13323274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-11-6-4-10(5-7-11)8-12(16)14(18)19/h4-7,12H,8-9,16H2,1-3H3,(H,18,19)/t12-/m0/s1
InChIKeyNGMNYXQCCBKDET-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic Acid (CAS 222842-90-2): A Protected L-Phenylalanine Building Block for Phosphotyrosyl Mimetic Research


(S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid (CAS 222842-90-2), also known as 4-(tert-butoxycarbonylmethyl)-L-phenylalanine or H-L-Phe(4-CH₂COOtBu)-OH, is a non-proteinogenic L-phenylalanine derivative bearing a tert-butyl ester-protected carboxymethyl group at the para position of the phenyl ring [1]. With molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.34 g/mol, this compound serves as a key synthetic intermediate for constructing phosphotyrosyl (pTyr) mimetic-containing peptides directed at SH2 domains and protein-tyrosine phosphatases in signal transduction research [2]. The free amino acid functionality enables flexible N-terminal derivatization, most commonly Fmoc protection for solid-phase peptide synthesis (SPPS), while the tert-butyl ester side chain provides acid-labile orthogonal protection compatible with Fmoc/tBu SPPS strategies [3].

Why (S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic Acid Cannot Be Replaced by Close Analogs Without Compromising Synthetic Efficiency or Biological Relevance


The tert-butyl ester moiety on the side-chain carboxymethyl group is not merely a protecting group—it is a critical determinant of orthogonal protection strategy compatibility. Substituting this compound with the free acid form, 4-(carboxymethyl)-L-phenylalanine (cmF), would require additional protection steps before Fmoc-based SPPS, increasing synthetic complexity and risking side reactions at the free carboxyl during chain elongation [1]. Conversely, the pre-formed Fmoc-protected derivative (CAS 222842-99-1) constrains the user to Fmoc chemistry exclusively, forfeiting the versatility of the free amine for alternative N-terminal protections such as Boc or Alloc [2]. The methyl ester analog lacks the acid-labile cleavage orthogonality that the tert-butyl ester provides under mild TFA conditions, making selective deprotection in the presence of other acid-sensitive groups impossible [3]. Furthermore, the difluoro analog (F₂cmF) and the tyrosine-based variant (cmT) exhibit markedly different biological potency profiles when incorporated into SH2 domain-binding peptides, meaning the choice of building block directly determines the pharmacological outcome of the resulting inhibitor [4].

Quantitative Differentiation Evidence for (S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic Acid Versus Closest Analogs


Fmoc Protection Proceeds in 93% Isolated Yield Under Mild Aqueous Conditions

The target compound reacts with 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) in the presence of NaHCO₃ in 1,4-dioxane/water to afford N-Fmoc-4-(tert-butoxycarbonylmethyl)-L-phenylalanine (CAS 222842-99-1) in 93% isolated yield with retention of high enantiomeric purity [1]. This near-quantitative single-step N-protection efficiency compares favorably to typical Fmoc protection yields for sterically hindered or side-chain-functionalized amino acids, which frequently range from 60–85% under similar conditions. The high yield is attributed to the tert-butyl ester's compatibility with the mildly basic aqueous reaction medium, which does not induce premature ester hydrolysis—a liability observed with methyl or benzyl ester analogs under the same conditions [1].

Peptide Synthesis Fmoc Protection Process Chemistry

Deprotected Form (cmF) Exhibits Distinct and Tunable SH2 Domain Binding Potency Versus cmT and F₂cmF

When the tert-butyl ester is deprotected to reveal 4-(carboxymethyl)-L-phenylalanine (cmF) and incorporated into a high-affinity β-bend mimicking peptide platform, the resulting ligand exhibits an IC₅₀ of 65 μM against the Grb2 SH2 domain in a Biacore surface plasmon resonance assay [1]. Under identical assay conditions, the corresponding tyrosine-based analog cmT shows an IC₅₀ of 2.5 μM (26-fold more potent), while the α,α-difluoro analog F₂cmF yields an IC₅₀ of 28 μM (2.3-fold more potent than cmF) [1]. Critically, upon N-terminal oxalyl modification to engage the Arg67 residue of the SH2 domain, cmF potency increases 108-fold to an IC₅₀ of 0.6 μM, demonstrating that cmF-based ligands possess the greatest dynamic range for affinity maturation among the three mimetics tested (cmT: 4–10 fold improvement; F₂cmF: ~14-fold improvement) [1].

SH2 Domain Phosphotyrosyl Mimetic Grb2 Inhibitor

Orthogonal tert-Butyl Ester Side Chain Protection Enables Fmoc/tBu SPPS with Demonstrated Superior Yields Over Boc/Bzl Strategy

The tert-butyl ester on the 4-carboxymethyl side chain of the target compound is fully orthogonal with Fmoc N-terminal protection: the Fmoc group is removed by base (piperidine), while the tert-butyl ester is cleaved by acid (TFA), enabling sequential deprotection without mutual interference [1]. This Fmoc/tBu orthogonal strategy has been quantitatively benchmarked against the alternative Boc/Bzl approach in the synthesis of model peptide sequences: for the peptide Abu-TGIRIS-Abu-NH₂, Fmoc/tBu chemistry delivered an average yield of 12.2 ± 1.1% versus 7.1 ± 0.8% for Boc/Bzl (1.7-fold improvement); for Abu-SSVKVS-Abu-NH₂, Fmoc/tBu yielded 22.3 ± 0.8% versus 19.1 ± 1.1% for Boc/Bzl (1.2-fold improvement), with comparable final HPLC purities of ≥97% for both strategies [2]. The target compound's free amine form allows direct deployment into either Fmoc or Boc workflows, whereas the pre-Fmoc-protected analog (CAS 222842-99-1) locks the user into a single strategy.

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc/tBu Chemistry

X-Ray Crystallographic Validation of the cmF Residue at 1.8 Å Resolution Confirms Structural Fidelity as a Phosphotyrosine Replacement

The crystal structure of the human p56ˡᶜᵏ SH2 domain in complex with the inhibitor Ac-cmF-Glu-Glu-Ile (cmFEEI) has been solved at 1.8 Å resolution, revealing that the cmF residue binds in a mode highly similar to that of the native phosphotyrosine (pYEEI) ligand [1]. The phenyl ring and carboxymethyl group of cmF occupy the same binding pocket and maintain analogous hydrogen-bonding interactions with the SH2 domain residues as the pTyr phenyl ring and phosphate group, despite the significantly reduced negative charge (monocarboxylate vs. dianionic phosphate) [1]. This high-resolution structural validation is unique to the cmF scaffold among the monocarboxylic pTyr mimetics: no equivalent sub-2.0 Å crystal structure has been reported for cmT- or F₂cmF-containing peptide–SH2 domain complexes. The structural data provide atomic-level confidence that peptides synthesized using the target compound as a cmF precursor will adopt the correct binding pose.

Structural Biology X-Ray Crystallography SH2 Domain Inhibitor Design

Commercially Available at 97–98% HPLC Purity With Verified Enantiomeric Integrity

The target compound is commercially supplied at 97% purity (Amatek Scientific, catalog NA-3901) and 98% purity (Leyan, catalog 1985667) , as verified by HPLC. The (S)-configuration is retained from the L-phenylalanine starting material through the synthesis, and the Fmoc protection step employing Fmoc-OSu under mildly basic conditions proceeds without racemization, delivering the Fmoc derivative in high enantiomeric purity [1]. This purity profile compares favorably with the pre-Fmoc-protected derivative (CAS 222842-99-1), which is typically offered at 98% purity by vendors including Beyotime (catalog Y284589) [2] but carries a molecular weight premium (501.57 vs. 279.34 g/mol) that effectively doubles the cost per mole of the core amino acid scaffold.

Quality Control Chiral Purity Procurement Specification

Optimal Application Scenarios for (S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic Acid Based on Quantitative Evidence


Multi-Gram Synthesis of Fmoc-Protected Phosphotyrosyl Mimetic Building Blocks for SH2 Domain Inhibitor Libraries

For laboratories preparing Fmoc-4-(tert-butoxycarbonylmethyl)-L-phenylalanine (CAS 222842-99-1) at multi-gram scale, the 93% Fmoc protection yield demonstrated with this free amine precursor [1] directly reduces the cost of goods. Using Fmoc-OSu in dioxane/water with NaHCO₃, the reaction proceeds cleanly without requiring chromatographic purification of the tert-butyl ester intermediate, making it suitable for process-scale adaptation. The high enantiomeric purity retained through this step is critical for downstream peptide synthesis where epimerization would compromise biological activity.

Structure-Guided Design of Non-Phosphorus-Containing Grb2 SH2 Domain Antagonists With Tunable Affinity

The 108-fold affinity enhancement achievable upon N-terminal oxalyl modification of cmF-containing peptides (IC₅₀ from 65 μM to 0.6 μM) [2] makes this building block ideal for systematic SAR exploration of SH2 domain inhibitors. The availability of a 1.8 Å crystal structure confirming the cmF binding pose [3] enables rational, structure-based optimization rather than empirical screening. Researchers can procure the tert-butyl-protected precursor, synthesize Fmoc-cmF(tBu)-OH in-house, and incorporate it into peptide libraries via standard Fmoc/tBu SPPS.

Fmoc/tBu SPPS of Peptides Requiring Side-Chain Carboxyl Functionality With Orthogonal Deprotection

In peptide sequences where the 4-carboxymethyl group must remain protected until the final TFA cleavage step—for instance, when other side-chain carboxyls (Asp, Glu) are protected as tert-butyl esters and must be deprotected simultaneously—this compound's orthogonal design is essential [4]. The Fmoc/tBu strategy has been shown to deliver 1.2–1.7 fold higher average yields than Boc/Bzl chemistry across model peptide sequences while maintaining comparable final purity [5]. The free amine form permits Fmoc installation under mild conditions without disturbing the acid-labile tert-butyl ester.

Cost-Efficient Procurement for Academic and CRO Peptide Synthesis Laboratories

Given that the Fmoc-protected derivative (CAS 222842-99-1, MW 501.57 g/mol) carries a 1.80-fold molecular weight penalty over the free amine form (CAS 222842-90-2, MW 279.34 g/mol) while both are offered at equivalent 97–98% purity , procurement of the free amine maximizes the molar quantity of the phenylalanine scaffold obtained per unit cost. This is particularly relevant for core facilities and contract research organizations that synthesize diverse peptide libraries and benefit from the flexibility of in-house Fmoc protection rather than being locked into a pre-protected form.

Quote Request

Request a Quote for (S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.